molecular formula C8H10F2N2O B2990550 4-(2,2-Difluoroethoxy)-5,6-dimethylpyrimidine CAS No. 2198369-63-8

4-(2,2-Difluoroethoxy)-5,6-dimethylpyrimidine

Cat. No. B2990550
CAS RN: 2198369-63-8
M. Wt: 188.178
InChI Key: DOACQABWEWGBJK-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-5,6-dimethylpyrimidine, also known as DFEPM, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DFEPM is a small molecule that exhibits potent activity against a variety of cancer cell lines, making it a promising candidate for the development of new anticancer agents.

Scientific Research Applications

Synthesis and Characterization

Pyrimidine derivatives, including those similar to "4-(2,2-Difluoroethoxy)-5,6-dimethylpyrimidine," are synthesized and characterized for their potential applications in various fields, including medicinal chemistry and material science. For instance, the synthesis of novel semiconducting polymers containing pyrimidine involves the deprotonation of acidic methyl protons of 4,6-dimethylpyrimidines, which can then undergo aldol condensation reactions, indicating their utility in creating advanced materials with potential electronic applications (Gunathilake et al., 2013).

Biological Interactions and Properties

Research into the self-association of pyrimidine and its derivatives, including 4- and 5-methylpyrimidine and 4,6-dimethylpyrimidine, in aqueous solutions, has provided insights into their behavior at different pH values, which is crucial for understanding their biological interactions (Peral & Gallego, 1995).

Antitumor Activity

Compounds structurally related to "4-(2,2-Difluoroethoxy)-5,6-dimethylpyrimidine" have been studied for their antitumor activities. For example, certain pyrimidine derivatives have shown significant activity against specific carcinomas in rats, indicating their potential in cancer treatment research (Grivsky et al., 1980).

Ligand Behavior and Metal Complexes

The study of complexes formed by pyrimidine derivatives with divalent metal ions reveals the versatility of these compounds as ligands. These complexes exhibit different stoichiometries and bonding modes depending on the metal and the ligand's substituents, contributing to our understanding of their potential applications in catalysis and material science (Goodgame & Johns, 1981).

Optical and Electronic Properties

The exploration of thiopyrimidine derivatives, including their electronic, linear, and nonlinear optical properties, highlights the significance of pyrimidine rings in creating compounds with promising applications in the fields of medicine and nonlinear optics. These studies involve comprehensive analyses using density functional theory (DFT) and time-dependent DFT (TDDFT), contributing valuable insights into the design of novel compounds for optoelectronic applications (Hussain et al., 2020).

properties

IUPAC Name

4-(2,2-difluoroethoxy)-5,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c1-5-6(2)11-4-12-8(5)13-3-7(9)10/h4,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOACQABWEWGBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Difluoroethoxy)-5,6-dimethylpyrimidine

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